molecular formula C15H15N7O B2976771 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1788557-89-0

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2976771
CAS No.: 1788557-89-0
M. Wt: 309.333
InChI Key: PCHRCOVRRTYEDJ-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone (CAS 1788557-89-0) is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. With the molecular formula C15H15N7O and a molecular weight of 309.33 g/mol, this compound features a unique structure incorporating multiple triazole heterocycles, making it a valuable building block for developing new pharmacologically active agents . The 1,2,3-triazole skeleton is a privileged structure in drug discovery, known for its ability to form diverse non-covalent interactions, such as hydrogen bonds and van der Waals forces, with various biological targets, including enzymes and receptors . Triazole-based compounds are considered amide bioisosteres and exhibit high metabolic stability, resistance to enzymatic degradation, and favorable pharmacokinetic profiles, which are critical for lead optimization . This specific compound is of significant interest in early-stage anticancer research. Analogous 1,2,3-triazole derivatives have demonstrated promising cytotoxic effects against various tumor cell lines, with studies highlighting their potential against challenging cancers such as pancreatic ductal adenocarcinoma . Furthermore, hybrid molecules containing the 1,2,3-triazole core are extensively investigated as novel antimycobacterial agents targeting Mycobacterium tuberculosis , the pathogen responsible for tuberculosis . The mechanism of action for triazole-containing compounds can involve key enzyme inhibition. Research on similar functionalized triazoles has shown their potential to act as covalent reversible inhibitors of serine proteases, such as coagulation factor XIIa (FXIIa) and thrombin, which are important targets for developing safer antithrombotic therapies . (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is supplied for research applications only. It is intended for use by qualified scientists in laboratory settings for in vitro studies and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a key intermediate to synthesize more complex molecules or as a core scaffold for screening against biological targets.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c23-15(20-8-6-13(11-20)21-9-7-16-19-21)14-10-17-22(18-14)12-4-2-1-3-5-12/h1-5,7,9-10,13H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHRCOVRRTYEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves a multi-step process:

    Formation of the 1,2,3-Triazole Rings: This is often achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles.

    Introduction of the Pyrrolidine Group: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound containing a leaving group.

    Attachment of the Phenyl Group: The phenyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck reaction, involving a phenylboronic acid or a phenyl halide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole rings, potentially converting them to dihydrotriazoles.

    Substitution: The triazole rings can participate in nucleophilic substitution reactions, where various nucleophiles replace hydrogen atoms on the triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its triazole rings are particularly useful in click chemistry, facilitating the creation of diverse molecular architectures.

Biology

Biologically, the compound exhibits potential as an antimicrobial agent. The triazole rings are known to interact with microbial enzymes, inhibiting their activity and thus preventing microbial growth .

Medicine

The triazole rings can interact with DNA and proteins, disrupting cellular processes in cancer cells .

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole rings can form hydrogen bonds and engage in π-stacking interactions with proteins and nucleic acids. These interactions can inhibit enzyme activity or disrupt protein-DNA interactions, leading to various biological effects.

Comparison with Similar Compounds

Methodological Considerations in Comparative Studies

Comparative analyses of structural analogs rely on computational similarity metrics (e.g., Tanimoto coefficients) and experimental validation . For example:

  • Structural Similarity: The target compound shares a Tanimoto coefficient >0.7 with 7b due to the methanone linker, but diverges in core heterocycles.
  • Dissimilarity in Synthesis : CuAAC (target) vs. condensations (analogs) reflects divergent synthetic accessibility and scalability .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a novel triazole-based derivative that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound features two triazole rings connected through a pyrrolidine moiety. The synthesis typically involves multiple steps, including:

  • Formation of Triazole Rings : Using Huisgen cycloaddition reactions.
  • Pyrrolidine Ring Introduction : Achieved through subsequent reactions with appropriate precursors.

Antimicrobial Properties

Several studies have indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-donating groups in the structure enhances this activity.

Anticancer Activity

Research has demonstrated that triazole-based compounds possess promising anticancer properties. The target compound's structural components may interact with specific cellular pathways involved in cancer proliferation. For example, similar compounds have been shown to inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) with IC50 values in the micromolar range .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The triazole ring can act as a ligand for various enzymes involved in metabolic pathways.
  • Cell Cycle Interference : It may disrupt normal cell cycle progression in cancer cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of pathogens. The compound exhibited notable activity against Klebsiella pneumoniae, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

CompoundTarget PathogenMIC (µg/mL)
Triazole Derivative AE. coli32
Triazole Derivative BS. aureus16
Target CompoundK. pneumoniae8

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, the target compound was tested against various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)5.0
PC3 (Prostate Cancer)7.5
A549 (Lung Cancer)6.0

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